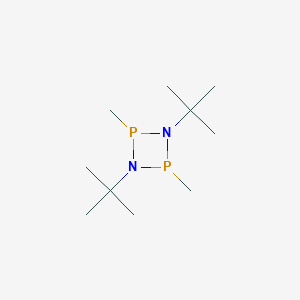
1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine is a unique organophosphorus compound characterized by its two phosphorus atoms and a four-membered ring structure. This compound is notable for its steric hindrance due to the presence of bulky tert-butyl groups, which can influence its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine typically involves the reaction of tert-butyl-substituted amines with phosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphorus compounds. The reaction mixture is usually heated to facilitate the formation of the diazadiphosphetidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production would also require stringent control of environmental factors to ensure safety and compliance with regulations.
化学反応の分析
Types of Reactions
1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus atoms to lower oxidation states.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphorus compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine involves its interaction with molecular targets through its phosphorus atoms. The bulky tert-butyl groups can influence the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include coordination with metal ions and interactions with nucleophilic or electrophilic sites on biomolecules.
類似化合物との比較
Similar Compounds
4,4′-Di-tert-butyl-2,2′-dipyridyl: Another compound with bulky tert-butyl groups, used as a ligand in coordination chemistry.
3,3-Dimethyl-1-butene: A compound with similar steric hindrance, used in polymerization reactions.
Uniqueness
1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine is unique due to its four-membered ring structure containing two phosphorus atoms, which imparts distinct chemical properties and reactivity compared to other organophosphorus compounds.
特性
CAS番号 |
61152-26-9 |
|---|---|
分子式 |
C10H24N2P2 |
分子量 |
234.26 g/mol |
IUPAC名 |
1,3-ditert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine |
InChI |
InChI=1S/C10H24N2P2/c1-9(2,3)11-13(7)12(14(11)8)10(4,5)6/h1-8H3 |
InChIキー |
ARULSGIGBNPFAS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1P(N(P1C)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



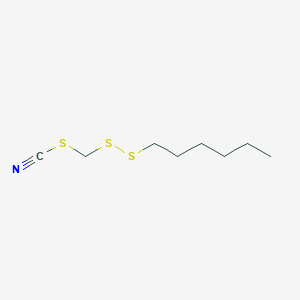
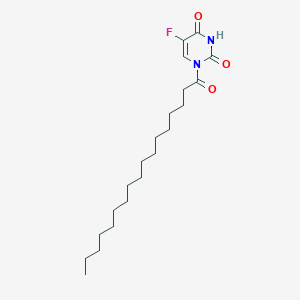
![Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584298.png)
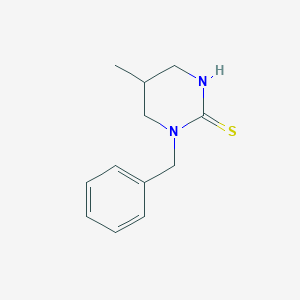
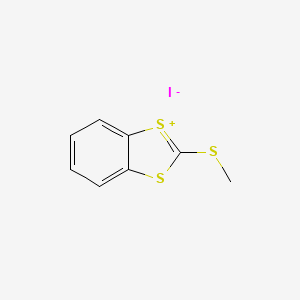
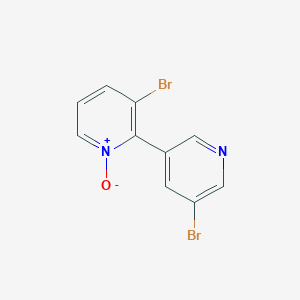
![3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14584336.png)
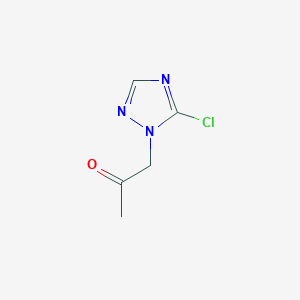
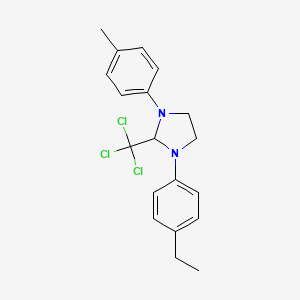
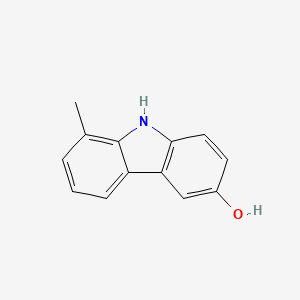
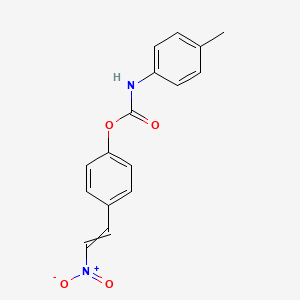

![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene](/img/structure/B14584357.png)
